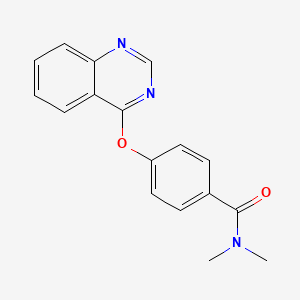
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone, also known as EF-24, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. EF-24 belongs to the class of compounds known as curcumin analogs, which are synthetic derivatives of curcumin, a natural compound found in turmeric.
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone involves its ability to inhibit the activity of NF-κB, which is a key regulator of inflammation and cancer. (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone binds to the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. This results in decreased expression of pro-inflammatory cytokines and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been shown to have a number of biochemical and physiological effects in various cell types. In addition to its ability to inhibit NF-κB activity, (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been shown to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which plays a key role in protecting cells from oxidative stress. (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene regulation.
Advantages and Limitations for Lab Experiments
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone also has a well-defined mechanism of action, which makes it a useful tool for studying the role of NF-κB in various biological processes. However, there are also some limitations to the use of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone in laboratory experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been shown to have poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone. One area of research could focus on the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the development of novel formulations of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone that improve its solubility and bioavailability. Additionally, further studies are needed to fully establish the safety and efficacy of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone in vivo, and to determine its potential therapeutic applications in various disease states.
Synthesis Methods
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-chloro-2-fluorophenol with 2-ethylmorpholine, followed by a series of chemical transformations that result in the formation of the final product. The synthesis of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the ability of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been shown to inhibit the activity of NF-κB in various cancer cell lines, leading to decreased cell proliferation and increased apoptosis.
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c1-2-10-8-16(5-6-18-10)13(17)11-4-3-9(14)7-12(11)15/h3-4,7,10H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPULLGCPDDWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511862.png)
![1-[(3-Cyanophenyl)methyl]-3-(3-fluorophenyl)-1-methylurea](/img/structure/B7511870.png)
![2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7511876.png)
![(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7511885.png)
![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)
![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)





![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)